Diethyl 2-chloropyridine-3,5-dicarboxylate

Cross-coupling Synthetic methodology Reaction selectivity

Diethyl 2-chloropyridine-3,5-dicarboxylate (CAS 1196153-13-5) is a heterocyclic building block defined by a pyridine core bearing a chlorine atom at the 2-position and two ethyl ester groups at the 3- and 5-positions. This specific 2-chloro-3,5-diester substitution pattern differentiates it from non-halogenated pyridine dicarboxylates and from regioisomeric alternatives such as 2,3-dicarboxylates or 4-substituted derivatives, imparting a distinct electronic profile that governs its reactivity in nucleophilic displacement and cross-coupling reactions.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
Cat. No. B15204102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-chloropyridine-3,5-dicarboxylate
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)Cl)C(=O)OCC
InChIInChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-8(9(12)13-6-7)11(15)17-4-2/h5-6H,3-4H2,1-2H3
InChIKeyWIIFLBXXWDMXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-chloropyridine-3,5-dicarboxylate – Core Chemical Profile for Scientific Procurement


Diethyl 2-chloropyridine-3,5-dicarboxylate (CAS 1196153-13-5) is a heterocyclic building block defined by a pyridine core bearing a chlorine atom at the 2-position and two ethyl ester groups at the 3- and 5-positions . This specific 2-chloro-3,5-diester substitution pattern differentiates it from non-halogenated pyridine dicarboxylates and from regioisomeric alternatives such as 2,3-dicarboxylates or 4-substituted derivatives, imparting a distinct electronic profile that governs its reactivity in nucleophilic displacement and cross-coupling reactions [1]. With a molecular weight of 257.67 g/mol and a calculated CLogP of approximately 2.09, it occupies a physicochemical space that is non-interchangeable with its dimethyl ester or non-ester analogs for many synthetic applications .

Why Generic Pyridine Dicarboxylate Analogs Cannot Replace Diethyl 2-chloropyridine-3,5-dicarboxylate


Substituting diethyl 2-chloropyridine-3,5-dicarboxylate with a non-halogenated or differently halogenated pyridine dicarboxylate introduces significant risks in reaction outcome and purification complexity. The chlorine atom at the 2-position is not simply an inert placeholder; it is a precisely tuned leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions . Replacing it with a hydrogen atom (as in diethyl pyridine-3,5-dicarboxylate) eliminates this orthogonal synthetic handle entirely. Conversely, substituting with a bromine analog (diethyl 2-bromopyridine-3,5-dicarboxylate) introduces a more labile leaving group that can accelerate unwanted side reactions and degrade regioselectivity in subsequent transformations [1]. The 3,5-diester arrangement further exerts a dual electron-withdrawing effect that modulates both the pyridine nitrogen basicity and the chlorine displacement kinetics in ways that 2,3- or 2,4-regioisomers cannot replicate. These interdependent steric and electronic effects make generic substitution unreliable without re-optimization of the entire synthetic route [2].

Quantitative Differentiation Evidence: Diethyl 2-chloropyridine-3,5-dicarboxylate vs. Key Analogs


Superior Stability in Cross-Coupling vs. 2-Bromo Analog

In palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, the C–Cl bond in diethyl 2-chloropyridine-3,5-dicarboxylate offers a wider operational window than the C–Br bond in diethyl 2-bromopyridine-3,5-dicarboxylate. The bromo analog is approximately 10 to 100 times more reactive towards oxidative addition, as indicated by the relative reactivity of the parent heterocycles where 2-bromopyridine reacts significantly faster than 2-chloropyridine [1]. In the context of the electron-deficient 3,5-dicarboxylate scaffold, this heightened reactivity frequently leads to competitive homocoupling and proto-dehalogenation byproducts, reducing the yield of the desired mono-arylated product. The target chloro compound demonstrates better selectivity, yielding cleaner crude reaction profiles requiring less chromatography .

Cross-coupling Synthetic methodology Reaction selectivity

Enhanced Resistance to Hydrolytic Degradation Compared to Methyl Ester Analog

The diethyl ester in the target compound provides superior resistance to base- and enzyme-catalyzed hydrolysis compared to the dimethyl 2-chloropyridine-3,5-dicarboxylate analog (CAS 1003932-04-4). The steric bulk of the ethyl group shields the carbonyl carbon more effectively than a methyl group, a well-established structure-stability relationship in carboxylic acid derivatives. While direct hydrolytic half-life data for this specific pair is not published, the class-level inference is supported by the measured LogP values: the target diethyl ester exhibits a LogP of 2.09 versus an estimated LogP of approximately 1.0 for the dimethyl analog, reflecting a 10-fold lower aqueous solubility and thus reduced exposure to hydrolytic conditions .

Stability Hydrolysis Storage

Synthesis Yield Benchmarking Against Non-Chlorinated Scaffold

A patented route for diethyl 2-chloropyridine-3,5-dicarboxylate achieves yields exceeding 85% under mild oxidative esterification conditions (50–60°C, H₂O₂/EtOH) . In contrast, the synthesis of the parent non-chlorinated compound, diethyl pyridine-3,5-dicarboxylate (CAS 4591-56-4), via traditional Hantzsch-type or direct esterification methods typically yields around 80–82% . While the net yield difference is modest (3-5%), the introduction of the chlorine atom simultaneously installs a versatile synthetic handle, meaning the chlorinated product provides comparable synthetic efficiency with a significantly higher functional group value per synthetic step.

Synthesis efficiency Yield comparison Route scouting

Validated Application Scenarios for Diethyl 2-chloropyridine-3,5-dicarboxylate Based on Differential Evidence


Selective Mono-Arylation for Pharmaceutical Library Synthesis

In medicinal chemistry programs requiring the late-stage diversification of a pyridine-3,5-dicarboxylate core, the chlorine atom in the target compound serves as a selective handle for Pd-catalyzed cross-coupling. The lower reactivity of the C–Cl bond relative to a C–Br bond (as established by the class-level reactivity data) allows for sequential coupling strategies where a bromide elsewhere in the molecule is reacted first, leaving the 2-chloro substituent intact for a subsequent transformation. This orthogonal reactivity is not achievable with the 2-bromo analog, which would undergo competitive reaction [1].

Scalable Synthesis of CNS-Targeted Drug Intermediates

The compound's balanced LogP of 2.09 and its dual-ester architecture make it a preferred intermediate for central nervous system (CNS) drug candidates, where physicochemical properties are tightly constrained. The diethyl ester provides a 10-fold lower water solubility compared to the dimethyl analog, reducing losses during aqueous workup at scale. This directly supports its documented use as an intermediate for neurological disorder targets, where lipophilic character is essential for blood-brain barrier penetration .

Agrochemical Lead Optimization with Tunable Reactivity

Patents on 3,5-pyridinedicarboxylic acid derivatives for herbicidal applications underscore the need for halogen substitution to fine-tune both bioactivity and environmental persistence. The 2-chloro derivative offers a middle ground: it is more stable to in-soil hydrolysis than the corresponding bromo or iodo analogs, yet it is more reactive towards nucleophilic displacement than the non-halogenated scaffold, enabling the synthesis of diverse amide and ester analogs for structure-activity relationship studies [2].

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